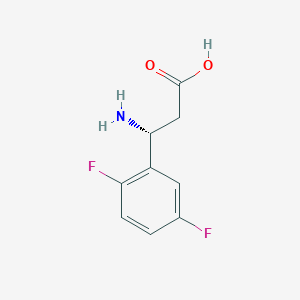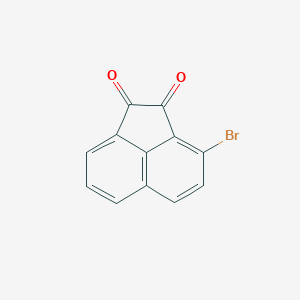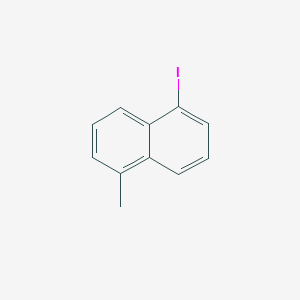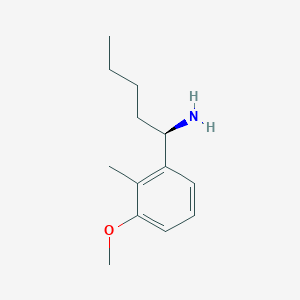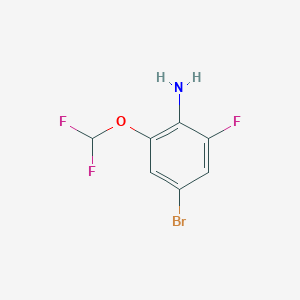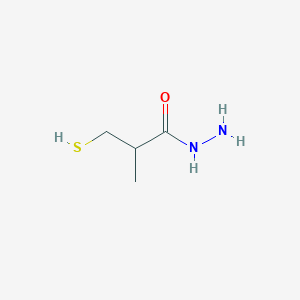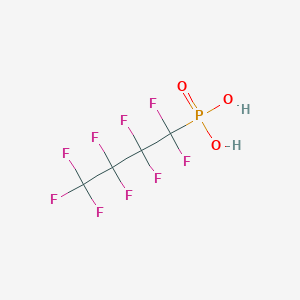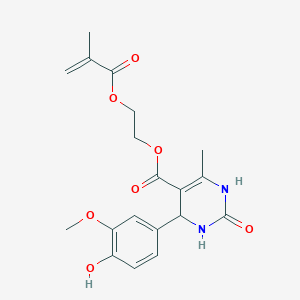![molecular formula C21H25BF2O2 B12841402 B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further substituted with difluoro and trans-4-propylcyclohexyl groups. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction between two aromatic rings. This can be achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of Difluoro Groups: The difluoro groups are introduced through a halogenation reaction, where fluorine atoms are substituted onto the aromatic ring.
Attachment of the Trans-4-Propylcyclohexyl Group: This step involves the addition of the trans-4-propylcyclohexyl group to the biphenyl core through a Friedel-Crafts alkylation reaction.
Formation of the Boronic Acid Group:
Industrial Production Methods
In an industrial setting, the production of B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid involves large-scale reactions using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the difluoro and trans-4-propylcyclohexyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with an electrophilic palladium complex to form a new carbon-carbon bond. This reaction is facilitated by the presence of a base, which deprotonates the boronic acid group, enhancing its nucleophilicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Similar structure but lacks the boronic acid group.
3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Contains an additional fluorine atom.
4’-Butyl-4-(3,4-difluorophenyl)bicyclohexyl: Similar biphenyl core with different substituents.
Uniqueness
B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules with high precision and efficiency.
Eigenschaften
Molekularformel |
C21H25BF2O2 |
|---|---|
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
[2,6-difluoro-4-[4-(4-propylcyclohexyl)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C21H25BF2O2/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(23)21(22(25)26)20(24)13-18/h8-15,25-26H,2-7H2,1H3 |
InChI-Schlüssel |
GWMHFNKFJXGGBS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1F)C2=CC=C(C=C2)C3CCC(CC3)CCC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



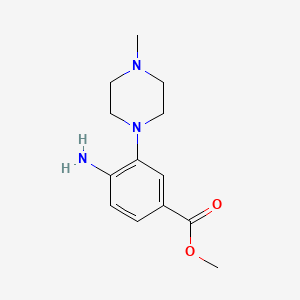

![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
